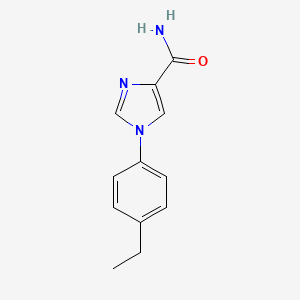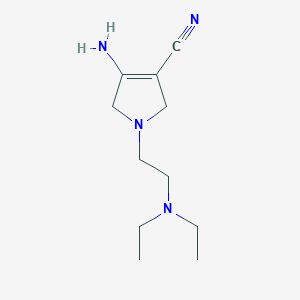
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a diethylaminoethyl group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyrrole derivative with diethylamine and a nitrile source under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using techniques like column chromatography.
化学反応の分析
Types of Reactions
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The diethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Amino-1-naphthalenecarboxylic acid 2-(diethylamino)ethyl ester: Similar structure but with a naphthalene ring instead of a pyrrole ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrrolo[2,3-d]pyrimidine ring and is used as a protein kinase B inhibitor.
Uniqueness
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
特性
| 1707563-97-0 | |
分子式 |
C11H20N4 |
分子量 |
208.30 g/mol |
IUPAC名 |
4-amino-1-[2-(diethylamino)ethyl]-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H20N4/c1-3-14(4-2)5-6-15-8-10(7-12)11(13)9-15/h3-6,8-9,13H2,1-2H3 |
InChIキー |
ZKVWURHCUQUQIV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1CC(=C(C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B11801127.png)

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)
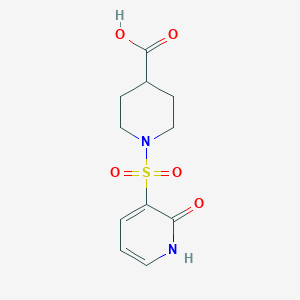
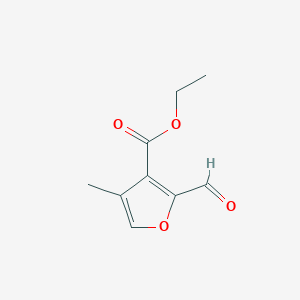

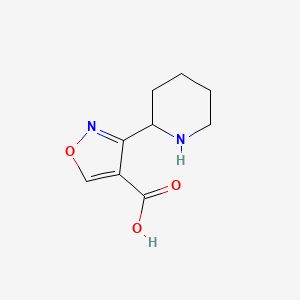
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)

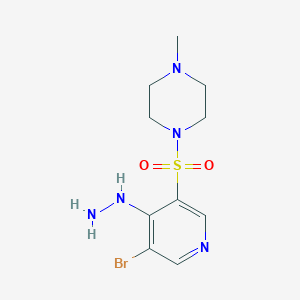

![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
